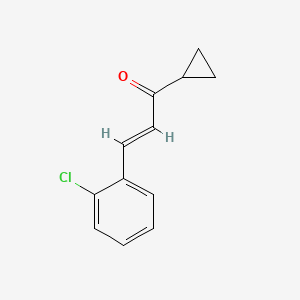
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopropylprop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(2E)-3-(2-Chlorophenyl)-1-cyclopropylprop-2-EN-1-one can be compared with similar compounds such as:
(2E)-3-(2-Chlorophenyl)-2-phenyl-2-propenoic acid: This compound has a similar chlorophenyl group but differs in the presence of a phenyl group and a carboxylic acid moiety.
(2E)-3-(2-chlorophenyl)prop-2-enal: This compound has a similar chlorophenyl group but differs in the presence of an aldehyde group. The uniqueness of this compound lies in its cyclopropylprop-2-en-1-one structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClO |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2/b8-7+ |
InChI-Schlüssel |
JPWHQTRJTXBIDR-BQYQJAHWSA-N |
Isomerische SMILES |
C1CC1C(=O)/C=C/C2=CC=CC=C2Cl |
Kanonische SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


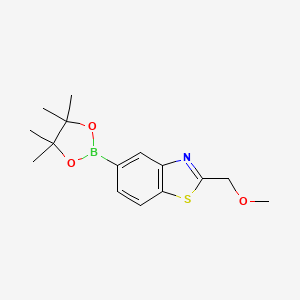
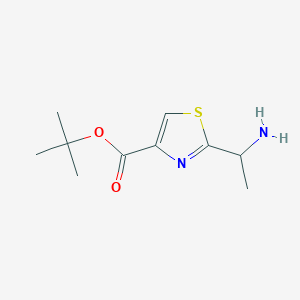
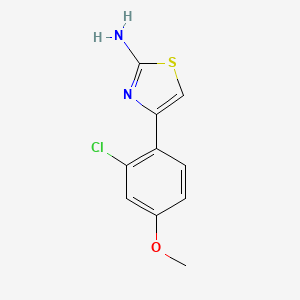
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)

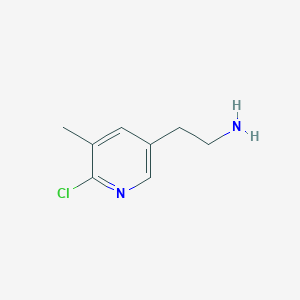
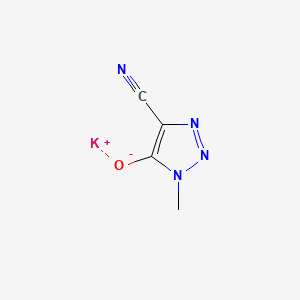
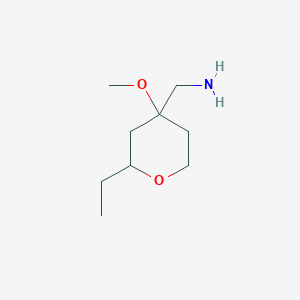
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)

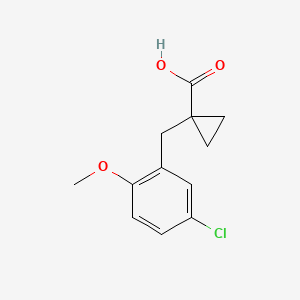
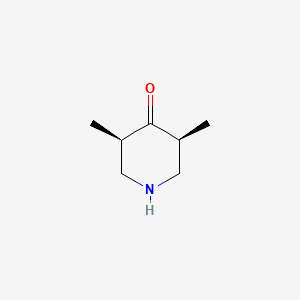
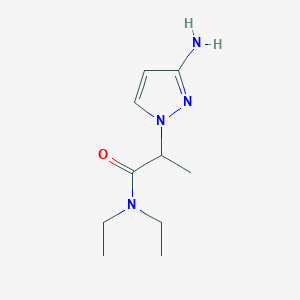
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
